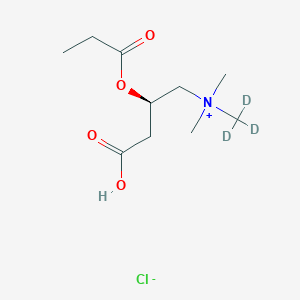

(R)-Propionyl Carnitine-d3 Chloride

Descripción general

Descripción

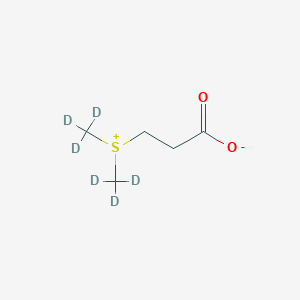

“®-Propionyl Carnitine-d3 Chloride” is an organic compound that has been widely utilized in various scientific research applications . This compound is a derivative of L-carnitine, an amino acid found naturally in the body . It possesses chirality, existing in two distinct forms . It is intended for use as an internal standard for the quantification of propionyl-L-carnitine by GC- or LC-MS.

Molecular Structure Analysis

The molecular formula of “®-Propionyl Carnitine-d3 Chloride” is C10H17D3ClNO4 . Its molecular weight is 256.74 .Physical And Chemical Properties Analysis

The melting point of “®-Propionyl Carnitine-d3 Chloride” is between 166 - 170 °C . It has a molecular weight of 256.74 and a molecular formula of C10H17D3ClNO4 .Aplicaciones Científicas De Investigación

Internal Standard for Quantification

“®-Propionyl Carnitine-d3 Chloride” is used as an internal standard for the quantification of L-carnitine . This is particularly useful in analytical chemistry where it helps in the accurate determination of the amount of L-carnitine in a sample .

Metabolic Studies

This compound is used in metabolic studies, particularly those related to the metabolism of lysine and methionine . It plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .

Mitochondrial Biology

“®-Propionyl Carnitine-d3 Chloride” is used in the study of mitochondrial biology . It is involved in the process of transporting long-chained fatty acids from the cytosol into the mitochondrial matrix for fatty acid oxidation .

Endocrinology & Metabolism

In the field of endocrinology and metabolism, this compound is used to study the effects of various hormones and metabolic processes . It is involved in the maintenance of coenzyme A (CoA) stores .

Lipid Biochemistry

“®-Propionyl Carnitine-d3 Chloride” is used in lipid biochemistry for the study of fatty acids . It is involved in the degradation of fatty acids .

Mass Spectrometry

This compound is used in mass spectrometry, a powerful analytical technique used to quantify known materials, identify unknown compounds within a sample, and elucidate the structure and chemical properties of molecules . In particular, “®-Propionyl Carnitine-d3 Chloride” is used in liquid chromatography tandem mass spectrometry (LC-MS/MS) for the determination of free and total carnitine in serum .

Mecanismo De Acción

Target of Action

The primary target of ®-Propionyl Carnitine-d3 Chloride is the mitochondrial matrix, where it plays a crucial role in fatty acid metabolism . It is involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .

Mode of Action

®-Propionyl Carnitine-d3 Chloride donates an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs .

Biochemical Pathways

The compound affects the fatty acid metabolism pathway. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process is crucial for the production of energy in the body. The compound also has diverse roles in metabolism and is involved in the maintenance of coenzyme A (CoA) stores .

Pharmacokinetics

It is known that l-carnitine, a similar compound, is obtained from dietary sources or through the metabolism of lysine and methionine It can be assumed that ®-Propionyl Carnitine-d3 Chloride might have similar properties

Result of Action

The molecular and cellular effects of ®-Propionyl Carnitine-d3 Chloride’s action are primarily related to energy production. By facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, it supports the production of energy in the body .

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-propanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMPDDJYRFWQE-WVKKGGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334532-19-2 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxopropoxy)-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)